molecular formula C15H12N2O2 B8500495 4-cyano-N-(4-methoxyphenyl)benzamide

4-cyano-N-(4-methoxyphenyl)benzamide

Cat. No.: B8500495
M. Wt: 252.27 g/mol
InChI Key: QAIFQVQLECLFTR-UHFFFAOYSA-N
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Description

4-Cyano-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a cyano group at the para position of the benzoyl ring and a methoxy-substituted aniline moiety.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

4-cyano-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C15H12N2O2/c1-19-14-8-6-13(7-9-14)17-15(18)12-4-2-11(10-16)3-5-12/h2-9H,1H3,(H,17,18)

InChI Key

QAIFQVQLECLFTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Benzamide Core

Halogen-Substituted Analogues
  • 2-Chloro-N-(4-methoxyphenyl)benzamide (): Structure: Chloro substituent at the ortho position of the benzoyl ring. Molecular Geometry: Dihedral angles between the benzoyl and methoxyphenyl rings are 79.20°, with the methoxy group nearly coplanar with its aromatic ring (deviation: 0.142 Å).
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB, ): Structure: Bromo and nitro substituents introduce steric and electronic effects. Comparison: The nitro group enhances electron-withdrawing properties, which may reduce solubility compared to the cyano analogue.
Cyano-Substituted Analogues
  • 4-Cyano-N-(2-fluorophenyl)benzamide (): Molecular Weight: 240.23 g/mol vs. ~259.27 g/mol (estimated for 4-cyano-N-(4-methoxyphenyl)benzamide). Functional Groups: Fluorine at the ortho position vs. methoxy at the para position. Fluorine’s electronegativity may enhance metabolic stability, whereas methoxy improves solubility due to its polar nature.
  • 4-Cyano-N-(quinolin-8-yl)benzamide (): Synthetic Yield: 33%, lower than the 68% yield reported for PB5 (a cyano-benzamide with a benzimidazole substituent, ). Activity: Quinoline substituents may enhance π-π stacking in enzyme binding pockets, a property less pronounced in methoxyphenyl derivatives.
Methoxy-Substituted Analogues
  • N-(4-Methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f, ): Activity: Inhibits h-NTPDases with IC50 values in sub-micromolar ranges. The sulfamoyl group enhances enzyme affinity compared to cyano.
  • H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide, ): Antioxidant Activity: 87.7% inhibition, suggesting methoxy groups contribute to radical scavenging.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Reference
This compound C15H11N2O2 (est.) ~259.27 N/A N/A 4-Cyano, 4-methoxyphenyl Target Compound
2-Chloro-N-(4-methoxyphenyl)benzamide C14H12ClNO2 261.71 N/A N/A 2-Chloro, 4-methoxyphenyl
PB5 (4-Cyano-N-benzimidazolyl derivative) C21H16N4O 356.38 203 68 4-Cyano, benzimidazole
4MNB (4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide) C14H11BrN2O4 367.15 N/A N/A 4-Bromo, 4-methoxy-2-nitro

Key Insights and Implications

  • Synthetic Accessibility : Yields vary significantly with substituents; electron-deficient groups (e.g., nitro, sulfamoyl) may require harsher conditions .
  • Biological Performance: Methoxy substituents enhance antioxidant activity, while sulfamoyl/cyano groups favor enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyano-N-(4-methoxyphenyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via amidation between 4-cyanobenzoyl chloride and 4-methoxyaniline. Key steps include:

  • Reagent Preparation : Use anhydrous conditions to avoid hydrolysis of the acyl chloride.
  • Coupling Reaction : Conduct the reaction in a polar aprotic solvent (e.g., DCM or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Optimization : Monitor reaction progress via TLC. For scale-up, adjust stoichiometry (1.2:1 acyl chloride:amine ratio) to account for volatility losses .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., cyano at C4, methoxy at para position). Aromatic protons appear as distinct multiplet patterns (~6.8–8.0 ppm) .
  • IR : Stretching frequencies for C≡N (~2230 cm1^{-1}) and amide C=O (~1660 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., calculated [M+H]+^+ = 267.1002 for C15_{15}H12_{12}N2_2O2_2) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles/packing (e.g., dihedral angle between benzamide and methoxyphenyl moieties) .

Q. How can researchers ensure purity and detect common impurities in this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time ~8.2 min .
  • TLC : Ethyl acetate/hexane (3:7) with visualization under UV (Rf_f ~0.5).
  • Common Impurities : Hydrolysis byproducts (e.g., 4-cyanobenzoic acid) or unreacted starting materials. Compare against reference standards .

Advanced Research Questions

Q. How can computational methods (e.g., QSPR, DFT) predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Quantum Chemistry : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Basis set: B3LYP/6-311++G(d,p) .
  • QSPR : Correlate logP (calculated ~2.8) with solubility using molecular descriptors (e.g., polar surface area = 58 Å2^2) .
  • Molecular Dynamics : Simulate solvation behavior in aqueous/DMSO mixtures to optimize formulation .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate inhibition of bacterial PPTase enzymes using both fluorescence-based (e.g., malachite green assay) and radiometric methods .
  • Control Experiments : Test for nonspecific binding via thermal shift assays. Compare IC50_{50} values across multiple bacterial strains (e.g., S. aureus vs. E. coli) .
  • Structural Analysis : Co-crystallize the compound with target enzymes to identify binding motifs (e.g., interactions with Arg45 in PPTase active site) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy, cyano with nitro) .
  • Bioactivity Profiling : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to identify key pharmacophores.
  • 3D-QSAR : Use CoMFA/CoMSIA models to map steric/electrostatic contributions to activity .

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